molecular formula C12H12N2O B8298559 3-(4-Aminoanilino)phenol

3-(4-Aminoanilino)phenol

Cat. No. B8298559
M. Wt: 200.24 g/mol
InChI Key: RHMIQUUCAGRRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04200466

Procedure details

20 Grams of 3-(4-nitroanilino)phenol was reduced under ordinary pressure in alcohol by the use of a palladium-carbon catalyst. After removing the catalyst by filtration, the alcohol was distilled off under reduced pressure and the residual solids were washed with benzene. The yield was 14 g, and melting point was 146°-149° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([NH:8][C:9]2[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=2)=[CH:6][CH:5]=1)([O-])=O>[C].[Pd]>[NH2:1][C:4]1[CH:17]=[CH:16][C:7]([NH:8][C:9]2[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=2)=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(NC=2C=C(C=CC2)O)C=C1
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
DISTILLATION
Type
DISTILLATION
Details
the alcohol was distilled off under reduced pressure
WASH
Type
WASH
Details
the residual solids were washed with benzene

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(NC=2C=C(C=CC2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.